molecular formula C64H100N18O15S B550187 Bhsar-SP CAS No. 110880-55-2

Bhsar-SP

Cat. No.: B550187
CAS No.: 110880-55-2
M. Wt: 1393.7 g/mol
InChI Key: OUPXSLGGCPUZJJ-SARDKLJWSA-N
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Mechanism of Action

Target of Action

Bhsar-SP, also known as (Sar(9))SP sulfone, is an agonist of the NK1 receptor . The NK1 receptor, also known as the neurokinin 1 receptor, is a G protein-coupled receptor located in various tissues, including the brain and the submandibular gland . It is primarily responsible for mediating the effects of the neuropeptide substance P, which is involved in numerous physiological processes, including pain transmission and inflammatory responses .

Mode of Action

As an agonist of the NK1 receptor, this compound mimics the action of substance P by binding to the NK1 receptor and activating it . This activation triggers a series of intracellular events, leading to the physiological responses associated with substance P. For instance, substance P has been shown to stimulate cellular growth in cell culture .

Biochemical Pathways

Substance P and its associated pathways have been implicated in a variety of physiological processes, including pain perception, inflammation, and stress response .

Pharmacokinetics

It is known that this compound binds with high affinity to nk1 receptors in the brain and submandibular gland

Result of Action

The activation of the NK1 receptor by this compound can lead to a variety of cellular and molecular effects, depending on the specific physiological context. For example, in cell culture, substance P has been shown to stimulate cellular growth . In the context of pain and inflammation, activation of the NK1 receptor can lead to the transmission of pain signals and the release of pro-inflammatory mediators.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the binding affinity of this compound for NK1 receptors can vary between different tissues . Additionally, factors such as pH, temperature, and the presence of other molecules can potentially affect the stability and activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sarcosine-9, Methionine (O2)-11-Substance P involves the sequential assembly of its amino acid sequence: Arginine-Proline-Lysine-Proline-Glutamine-Glutamine-Phenylalanine-Phenylalanine-Sarcosine-Leucine-Methionine (O2)-Amide . The process typically employs solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The reaction conditions include the use of coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Oxyma Pure, along with protective groups to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Sarcosine-9, Methionine (O2)-11-Substance P follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level of ≥95% .

Chemical Reactions Analysis

Types of Reactions

Sarcosine-9, Methionine (O2)-11-Substance P can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include oxidized and reduced forms of the peptide, as well as analogs with substituted amino acid residues .

Comparison with Similar Compounds

Sarcosine-9, Methionine (O2)-11-Substance P is unique due to its specific modifications at the ninth and eleventh positions of the peptide chain. Similar compounds include:

These modifications confer distinct properties and potential therapeutic applications, making Sarcosine-9, Methionine (O2)-11-Substance P a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfonyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H100N18O15S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-98(4,96)97)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPXSLGGCPUZJJ-SARDKLJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H100N18O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1393.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The endogenous receptor for Substance P is neurokinin 1 receptor (NK1-receptor, NK1R). Substance P has been shown to stimulate cellular growth in cell culture [2], and it was shown that Substance P could promote wound healing of non-healing ulcers in humans. [3] It has also been shown to reverse diabetes in mice.
Record name Sar9, Met (O2)11-Substance P
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

110880-55-2
Record name Substance P, sar(9)-met(O2)(11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110880552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sar9, Met (O2)11-Substance P
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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